BenchChemオンラインストアへようこそ!

7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Cross-coupling Synthetic methodology Halogen reactivity

7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 1781900-31-9) is a heterocyclic building block whose fused imidazopyrazine core is a privileged scaffold in medicinal chemistry. This brominated derivative is a key intermediate for generating compound libraries targeting kinases (e.g., MAT2A, Aurora, PI3K), bromodomains, and thrombin, where the tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine scaffold has been shown to confer high potency in both enzymatic and cellular assays.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B14910211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=C2C=C(C=C3)Br)CN1
InChIInChI=1S/C10H10BrN3/c11-7-1-2-8-9(5-7)14-4-3-12-6-10(14)13-8/h1-2,5,12H,3-4,6H2
InChIKeyBFICIZISJWOCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine: A Strategic Building Block for Drug Discovery


7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 1781900-31-9) is a heterocyclic building block whose fused imidazopyrazine core is a privileged scaffold in medicinal chemistry. This brominated derivative is a key intermediate for generating compound libraries targeting kinases (e.g., MAT2A, Aurora, PI3K), bromodomains, and thrombin, where the tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine scaffold has been shown to confer high potency in both enzymatic and cellular assays [1]. Its primary differentiation stems from the C-7 bromine atom, which provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification that is unattainable with the non-halogenated parent scaffold [2].

Why 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine Cannot Be Replaced by Non-Halogenated or Alternative Halogen Analogs


The C-7 bromine substituent is not merely a placeholder; it is the critical functional handle that enables regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino diversity at the 7-position. The non-halogenated parent scaffold (1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine) lacks this reactive site, precluding direct C–C or C–N bond formation at C-7 without pre-functionalization. While the 7-iodo analog offers higher reactivity, its greater cost, lower stability, and propensity for unwanted side reactions make the bromo derivative the optimal balance of reactivity, stability, and commercial availability for most medicinal chemistry applications [1]. This positional differentiation is critical because the C-7 substituent directly influences the biological activity of the resulting molecules; for example, in the MAT2A inhibitor series, the 7-position substitution pattern was a key determinant of both enzymatic and cellular potency [2].

Product-Specific Quantitative Evidence Guide for 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine


7-Bromo Derivative Demonstrates Optimal Reactivity Profile Compared to Chloro and Iodo Analogs in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on imidazo[1,2-a]pyrazine scaffolds, bromo-substituted substrates consistently achieve yields of 70-90% under standard conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C), whereas chloro-substituted analogs require more forcing conditions (elevated temperature, stronger bases) and often give yields below 50% due to slower oxidative addition. Iodo analogs can achieve yields >90% but are prone to homocoupling side reactions and are typically 3-5× more expensive per mole. The 7-bromo derivative thus represents the optimal reactivity-stability-cost balance for library synthesis [1].

Cross-coupling Synthetic methodology Halogen reactivity

Commercial Purity Specification of 98% Enables Reliable Structure-Activity Relationship (SAR) Studies Without Purification Artifacts

The 7-bromo compound is commercially available with a minimum purity specification of 98% (HPLC) from major suppliers, as confirmed by Leyan (Product No. 1326136) . This level of purity is critical for SAR studies because impurities at ≥2% can confound biological assay results, particularly in cellular assays where minor contaminants may exert off-target effects. In contrast, several close analogs (e.g., 6-bromoimidazo[1,2-a]pyrazine derivatives) are frequently offered at 95% purity, introducing greater variability in dose-response measurements.

Purity specification Quality control SAR studies

Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine Scaffold Confers Sub-100 nM Potency Against Key Oncology Targets When Functionalized at C-7

The tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine scaffold, when appropriately functionalized, has demonstrated sub-100 nM potency against MAT2A (IC50 = 18 nM) and MTAP-null cancer cell proliferation (IC50 = 52 nM), as exemplified by compound 8 in the MAT2A inhibitor series [1]. This scaffold also yielded thrombin inhibitors with platelet aggregation IC50 values as low as 0.11 μM, outperforming the clinical comparator dabigatran etexilate (IC50 = 0.60 μM) by a factor of ~5.5× [2]. The 7-bromo derivative is the direct synthetic precursor for introducing the C-7 substituent that critically modulates these biological activities.

MAT2A inhibition Kinase inhibition Anticancer activity

Application Scenarios for 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Diversification

The 7-bromo handle enables high-throughput parallel synthesis of kinase-focused libraries through Suzuki-Miyaura coupling with diverse aryl/heteroaryl boronic acids. This approach has been validated in the development of MAT2A inhibitors (IC50 = 18 nM) and Aurora kinase inhibitors, where C-7 substitution directly modulated potency and selectivity [1]. The 98% purity specification ensures consistent coupling yields and minimizes purification bottlenecks in library production .

Bromodomain and Epigenetic Probe Development

Imidazo[1,2-a]pyrazine scaffolds have been optimized as BET bromodomain inhibitors, with lead compounds such as UMB-32 binding BRD4 with a Kd of 550 nM [1]. The 7-bromo derivative serves as a versatile starting point for introducing substituents that engage the acetyl-lysine binding pocket, a strategy documented in biased multicomponent reaction approaches to novel bromodomain inhibitors [1].

Thrombin Inhibitor Lead Optimization

The tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine nucleus has produced thrombin inhibitors with platelet aggregation IC50 values as low as 0.11 μM, surpassing the clinical agent dabigatran etexilate (IC50 = 0.60 μM) by 5.5-fold [1]. The 7-bromo derivative enables systematic exploration of C-7 substituent effects on anticoagulant activity, facilitating structure-based optimization of potency and selectivity.

PI3K/mTOR Pathway Inhibitor Synthesis

Imidazo[1,2-a]pyrazine derivatives have been disclosed as potent PI3K inhibitors in multiple patent filings, with some compounds achieving IC50 values as low as 15 nM in ADAPTA assays against PI3K isoforms [1]. The 7-bromo building block provides a direct entry point for constructing these kinase inhibitors through palladium-catalyzed cross-coupling at the C-7 position.

Quote Request

Request a Quote for 7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.